molecular formula C18H21ClN2O2 B5137520 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B5137520
M. Wt: 332.8 g/mol
InChI Key: QKZAQFUMKBDNIA-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group, a 5-methylfuran moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an amine derivative.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and appropriate protecting groups to ensure selective reactions.

    Attachment of the 5-Methylfuran Moiety: The 5-methylfuran group is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the benzamide, to form amines or alcohols.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine ring and furan moiety may play key roles in binding to these targets, while the benzamide core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the 5-methylfuran moiety, in particular, may enhance its ability to interact with certain biological targets.

Properties

IUPAC Name

4-chloro-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-13-4-9-17(23-13)16(21-10-2-3-11-21)12-20-18(22)14-5-7-15(19)8-6-14/h4-9,16H,2-3,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZAQFUMKBDNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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